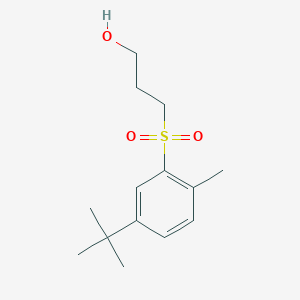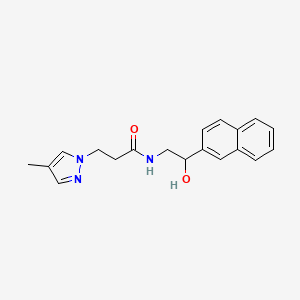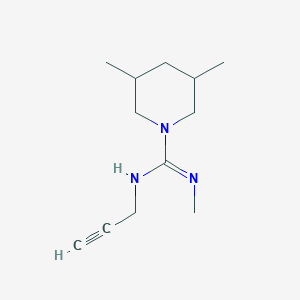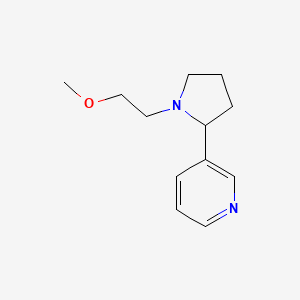
3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol, also known as TBSPOH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol is not well understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activation of nuclear factor-kappa B, a signaling pathway involved in inflammation and immune response.
Biochemical and Physiological Effects
3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro and in vivo studies have demonstrated that 3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. 3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol has also been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol in lab experiments is its high purity and stability, which allows for consistent and reproducible results. 3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol is also relatively easy to synthesize and can be obtained in large quantities. However, 3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol, including the development of new synthetic methods, the investigation of its potential as a drug candidate, and the exploration of its applications in material science. One promising direction is the development of 3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol-based metal-organic frameworks and covalent organic frameworks for various applications, including gas storage and separation, catalysis, and sensing. Additionally, further studies are needed to elucidate the mechanism of action of 3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol and its potential therapeutic applications in various diseases.
Métodos De Síntesis
3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol can be synthesized through a multi-step process that involves the reaction of 5-tert-butyl-2-methylphenol with p-toluenesulfonyl chloride, followed by the reaction of the resulting intermediate product with 1-propanol. This synthesis method has been optimized to yield 3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol with high purity and yield.
Aplicaciones Científicas De Investigación
3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol has been studied for its potential applications in various fields, including organic synthesis, drug discovery, and material science. In organic synthesis, 3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol has been used as a protecting group for alcohols and a reagent for the synthesis of various compounds. In drug discovery, 3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol has been investigated as a potential scaffold for the development of new drugs, particularly for the treatment of cancer and inflammation. In material science, 3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks.
Propiedades
IUPAC Name |
3-(5-tert-butyl-2-methylphenyl)sulfonylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3S/c1-11-6-7-12(14(2,3)4)10-13(11)18(16,17)9-5-8-15/h6-7,10,15H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJONCJCMBVMLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-chlorophenyl)-hydroxymethyl]-N-(2-methylpropyl)piperidine-1-carboxamide](/img/structure/B6639926.png)

![1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxy-2-methylpropan-1-one](/img/structure/B6639946.png)
![N-[2-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B6639951.png)
![1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxypropan-1-one](/img/structure/B6639960.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[4-(1H-pyrazol-5-yl)phenyl]urea](/img/structure/B6639964.png)
![N-[1-(2-ethyl-1,3-thiazol-4-yl)ethyl]-1-hydroxycyclopentane-1-carboxamide](/img/structure/B6639971.png)
![N-[4-(2-hydroxyethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6639972.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methylamino]-1-(3-methoxyphenyl)ethanol](/img/structure/B6639978.png)
![1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B6639981.png)
![1-[(1-ethylpiperidin-2-yl)methyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6639993.png)
![N-[2-hydroxy-2-(2-methylphenyl)ethyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B6639997.png)

